![molecular formula C8H16ClNO3 B1458850 Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride CAS No. 1393529-84-4](/img/structure/B1458850.png)
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Overview
Description
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1393529-84-4 . Its IUPAC name is ethyl amino (tetrahydro-3-furanyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3
. This provides a standardized way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is 173.21 .Scientific Research Applications
Synthesis and Antitumor Activity
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride derivatives have been synthesized and evaluated for their antitumor activity. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated significant inhibition of cancer cell proliferation, highlighting its potential in cancer research and therapy (Liu et al., 2018).
Enzyme Inhibition Studies
In another study, derivatives of ethyl 2-amino-2-(oxolan-3-yl)acetate were synthesized and shown to possess α-glucosidase and β-glucosidase inhibition activities. These compounds, particularly one with an IC50 value significantly lower than the standard acarbose, indicate potential applications in the treatment of diabetes and related metabolic disorders (Babar et al., 2017).
Polymorphism Studies
Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, aiding in the understanding of their physical and chemical properties for pharmaceutical development (Vogt et al., 2013).
Chemoselective Synthesis
The compound's utility in chemoselective synthesis processes has been documented, showcasing its versatility in producing a range of chemical products with potential pharmacological activities (Pretto et al., 2019).
Antimicrobial Agents
Research on derivatives of ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride has led to the development of new quinazolines as potential antimicrobial agents, indicating its broad utility in designing compounds to combat infectious diseases (Desai et al., 2007).
properties
IUPAC Name |
ethyl 2-amino-2-(oxolan-3-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)7(9)6-3-4-11-5-6;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGVBUXFGOEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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